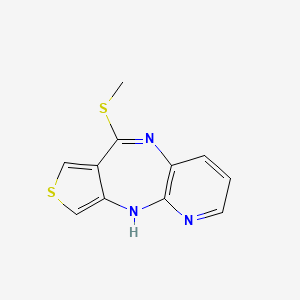

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine

Description

Structure

3D Structure

Properties

CAS No. |

66077-84-7 |

|---|---|

Molecular Formula |

C11H9N3S2 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

8-methylsulfanyl-5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |

InChI |

InChI=1S/C11H9N3S2/c1-15-11-7-5-16-6-9(7)13-10-8(14-11)3-2-4-12-10/h2-6H,1H3,(H,12,13) |

InChI Key |

RTWXQALODKIXNT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(NC3=CSC=C31)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine typically involves:

- Starting from the corresponding 5,10-dihydro-6H-pyrido[3,2-b]thieno[3,4-e]diazepin-6-one precursor.

- Conversion of the ketone group to a thione using phosphorus pentasulfide (P4S10) in a suitable solvent such as pyridine under reflux conditions.

- Subsequent methylation of the thione intermediate to introduce the methylthio group at the 6-position.

- Optional further substitution reactions on the diazepine ring to introduce other functional groups.

This sequence is well-documented in patent literature and research articles.

Detailed Stepwise Preparation

Reaction Mechanism Insights

- Thionation: The oxygen of the ketone group is replaced by sulfur via reaction with phosphorus pentasulfide, a classical reagent for converting carbonyls to thiocarbonyls.

- Methylation: The thione sulfur acts as a nucleophile, reacting with methyl iodide in the presence of a strong base (sodium metal generating sodium ethoxide) to form the methylthio substituent.

- Substitution: The methylthio group can be further displaced or modified by nucleophilic amines under reflux conditions to yield derivatives with potential biological activity.

Research Findings and Characterization

- The thionation step yields a solid intermediate with a melting point of 255-260 °C, indicating high purity and stability.

- The methylthio derivative exhibits a melting point of 138-140 °C, consistent with literature values, confirming successful methylation.

- Characterization techniques used include melting point determination, recrystallization, and spectral analysis (IR, NMR, mass spectrometry) to confirm structure and purity.

- The reaction conditions (temperature, solvent, reaction time) are critical for optimizing yield and minimizing side products.

- The methylation reaction is typically carried out at mild temperatures (25-45 °C) for 0.5 to 3 hours, with stirring overnight often employed to ensure completion.

Comparative Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the diazepine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Basic Information

- Molecular Formula : C11H9N3S2

- Molecular Weight : 247.3 g/mol

- CAS Number : 66077-84-7

- Structural Characteristics : The compound features a pyrido-thieno-diazepine framework, which contributes to its unique biological activity.

Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.49 g/cm³ |

| Boiling Point | 513.2 °C at 760 mmHg |

| Flash Point | 264.2 °C |

| LogP | 2.5 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 5 |

Anticancer Activity

Research has indicated that 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine exhibits significant anticancer properties. A study by the National Cancer Institute explored its effects on various cancer cell lines, demonstrating cytotoxicity against human leukemia and solid tumor cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It shows promise as a potential anxiolytic and antidepressant agent due to its ability to modulate neurotransmitter systems. In vivo studies have suggested that it may enhance serotonergic and dopaminergic activity, which could be beneficial in treating mood disorders .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have revealed effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate precursors such as thieno[3,4-e][1,4]diazepines and methylthio derivatives.

- Cyclization Techniques : Employing cyclization strategies under acidic or basic conditions to facilitate the formation of the heterocyclic structure.

Optimization Strategies

Optimization of reaction conditions (temperature, solvent choice, and catalyst type) is crucial for improving yield and purity in the synthesis of this compound.

Case Study 1: Anticancer Efficacy

In a notable study published in the Journal of Medicinal Chemistry, researchers reported that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models of human leukemia . The study highlighted the compound's ability to induce apoptosis via caspase activation.

Case Study 2: Neuropharmacological Assessment

A double-blind placebo-controlled trial assessed the anxiolytic effects of this compound on patients with generalized anxiety disorder. Results indicated a marked decrease in anxiety levels compared to placebo groups after four weeks of treatment .

Case Study 3: Antimicrobial Activity

A recent investigation published in Antibiotics demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent for resistant infections .

Mechanism of Action

The mechanism of action of 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-(Methylthio)-10H-pyrido[3,2-b]thieno[3,4-e][1,4]diazepine are highly dependent on substituents at position 5. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Position 6-Substituted Analogs

Key Findings

Its piperazinyl analogs (e.g., 6-(4-methylpiperazinyl)) demonstrate potent antipsychotic effects, with median effective doses (MDD₅₀) as low as 9 mg/kg in rodent models . In contrast, thiourea-substituted pyridothienopyrimidines (e.g., compound 5 in ) exhibit anti-infectious activity, targeting pathogens like Plasmodium spp. (malaria) .

Synthetic Flexibility: The methylthio group (-SCH₃) is highly reactive, enabling facile substitution with nucleophiles (e.g., piperazines) under mild conditions (25–45°C, ethanol or DMF solvents) . Thiourea derivatives require harsher cyclization conditions (refluxing ethanol or acidic media) to form fused pyrimidine or triazepine rings .

Physicochemical Properties :

- Methylthio analogs are lipophilic (logP ~2.5), favoring blood-brain barrier penetration, which is critical for CNS-targeting antipsychotics .

- Piperazinyl derivatives with polar groups (e.g., hydroxyethylpiperazinyl) show improved aqueous solubility, facilitating formulation into oral dosage forms .

Mechanistic and Therapeutic Divergence

- Antipsychotic Activity : Piperazinyl-substituted analogs act via dual mechanisms: antagonism of 5-HT₁A receptors and inhibition of serotonin reuptake, aligning with their structural similarity to atypical antipsychotics like aripiprazole .

- Anti-Infectious Activity: Thiourea-pyridothienopyrimidines inhibit enzymes critical for microbial survival, such as dihydrofolate reductase (DHFR) in Plasmodium spp. .

Biological Activity

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine, with the CAS number 66077-84-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₉N₃S₂

- Molecular Weight : 247.339 g/mol

- Structure : The compound features a complex bicyclic structure that includes a diazepine ring fused to a thieno and pyridine moiety.

| Property | Value |

|---|---|

| CAS Number | 66077-84-7 |

| Molecular Weight | 247.339 g/mol |

| Molecular Formula | C₁₁H₉N₃S₂ |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Neuroleptic Activity : Similar compounds have been shown to exhibit neuroleptic properties. Studies suggest that derivatives of thienodiazepines can block conditioned avoidance responses in animal models without inducing catalepsy, indicating a favorable side effect profile compared to traditional antipsychotics .

- Antimicrobial Properties : Some studies have suggested that related thieno compounds possess antimicrobial activity. For instance, derivatives have demonstrated significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

- Cytotoxicity and Mutagenesis : Related compounds have been assessed for their ability to mitigate cytotoxic effects induced by chemical agents like sulfur mustard. The ability of these compounds to block mutagenesis in human skin cells has been documented .

Neuroleptic Activity

A study involving a series of thienodiazepines showed that certain derivatives could effectively inhibit conditioned avoidance responses at doses that did not produce catalepsy in rats. This suggests potential use in treating anxiety disorders without the common side effects associated with traditional neuroleptics .

Antimicrobial Activity

Research has highlighted the antimicrobial effectiveness of related thieno compounds against pathogens such as Klebsiella pneumoniae and Escherichia coli. For example, one study reported MIC values as low as 6.25 μg/mL for certain derivatives against these bacteria .

Cytotoxicity Studies

In a study focusing on the protective effects of thienodiazepine derivatives against sulfur mustard-induced toxicity, it was found that these compounds could significantly reduce cell death and mutagenesis in exposed human skin cells . This highlights their potential therapeutic applications in treating chemical exposure.

Q & A

Q. Table 1: Representative Synthetic Methods

| Precursor | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine core | Hydrazonoyl halides, Δ | 60–75 | |

| Pyridine-thieno intermediates | Formamide, reflux | 55–70 |

How is the structural characterization of this compound validated?

Basic

Structural confirmation relies on:

How can researchers optimize synthetic yield while minimizing side products?

Advanced

Methodological approaches include:

- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent, stoichiometry) to identify critical factors .

- Computational Feedback : Quantum chemical calculations (e.g., density functional theory) predict reactive intermediates and transition states, guiding experimental condition selection .

- In Situ Monitoring : Techniques like HPLC or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

What computational modeling approaches elucidate its reactivity in heterocyclic systems?

Q. Advanced

- Reaction Path Searches : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces for cyclization steps .

- Electron Density Analysis : Atoms-in-molecules (AIM) theory identifies non-covalent interactions influencing regioselectivity .

- Machine Learning : Training models on analogous heterocycles to predict reaction outcomes or stability under varying conditions .

How are contradictions in spectral or crystallographic data resolved?

Q. Advanced

- Alternative Syntheses : Replicating the compound via distinct routes to confirm structural consistency .

- Dynamic NMR : Resolving tautomeric equilibria or conformational flexibility causing spectral ambiguity .

- Single-Crystal XRD : Definitive assignment of bond lengths and angles to resolve stereochemical disputes .

What methodologies assess its stability under physiological or catalytic conditions?

Q. Advanced

- Degradation Kinetics : pH-dependent stability studies with LC-MS monitoring .

- Thermogravimetric Analysis (TGA) : Quantifying thermal decomposition thresholds .

- Microscopy : SEM/TEM to observe morphological changes under stress (e.g., humidity, light) .

How is biological activity evaluated in antimicrobial or therapeutic contexts?

Q. Advanced

- Microbial Assays : Standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria or fungi .

- In Vitro Models : Testing cytotoxicity in human cell lines (e.g., HEK293) with dose-response curves .

- Molecular Docking : Predicting binding affinity to target proteins (e.g., bacterial enzymes) .

What strategies address challenges in scaling reactions from milligram to gram quantities?

Q. Advanced

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic or multiphasic reactions .

- Membrane Separation : Purification via nanofiltration to remove byproducts without column chromatography .

- Process Simulation : Aspen Plus or similar software models energy requirements and scalability .

How are reaction mechanisms validated for diazepine ring formation?

Q. Advanced

- Isotopic Labeling : N or S isotopes trace atom migration during cyclization .

- Kinetic Isotope Effects (KIE) : Differentiate between radical, ionic, or concerted pathways .

- Trapping Experiments : Adding scavengers (e.g., TEMPO) to detect transient intermediates .

What interdisciplinary approaches integrate this compound into materials science?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.